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  • Product: N-(2-oxocyclopentyl)prop-2-enamide
  • CAS: 2150271-57-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-oxocyclopentyl)prop-2-enamide: A Potential Covalent Inhibitor

Introduction: The Strategic Design of Covalent Inhibitors In the landscape of modern drug discovery, the pursuit of enhanced potency, prolonged duration of action, and the ability to target historically "undruggable" pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Design of Covalent Inhibitors

In the landscape of modern drug discovery, the pursuit of enhanced potency, prolonged duration of action, and the ability to target historically "undruggable" proteins has led to a renaissance in the development of covalent inhibitors.[1] Unlike their non-covalent counterparts which bind reversibly, covalent inhibitors form a stable, lasting bond with their target protein, effectively achieving a state of irreversible or long-lived inhibition.[2][3] This paradigm shift offers several distinct advantages, including the potential for lower and less frequent dosing, which can improve patient compliance and reduce off-target effects.[4]

The archetypal covalent inhibitor is a bifunctional molecule, comprising a "guidance system" that confers selectivity for the target protein and a reactive "warhead" that forms the covalent bond.[1] N-(2-oxocyclopentyl)prop-2-enamide is a prime exemplar of this design philosophy. It incorporates a cyclopentanone moiety, which can be tailored to fit a specific protein binding pocket, and an acrylamide functional group, a well-established electrophilic warhead. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of N-(2-oxocyclopentyl)prop-2-enamide as a model covalent inhibitor for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

N-(2-oxocyclopentyl)prop-2-enamide is composed of a five-membered cyclopentanone ring N-linked to a prop-2-enamide (acrylamide) group. The core of its reactivity lies in the α,β-unsaturated amide system, which functions as a Michael acceptor.[5]

Calculated and Predicted Physicochemical Properties

As of the date of this guide, specific experimental data for N-(2-oxocyclopentyl)prop-2-enamide is not available in public chemical databases. The following properties have been calculated or are predicted based on the chemical structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C₈H₁₁NO₂Calculated
Molecular Weight 153.18 g/mol Calculated
Appearance Predicted: White to off-white solidAnalogy
Melting Point Predicted: >100 °CAnalogy to similar amides
Boiling Point Predicted: >300 °C (decomposes)Analogy
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol); Poorly soluble in water.[4]Analogy[4]
LogP (Octanol/Water) Predicted: ~0.5 - 1.5Computational Prediction
Predicted Spectroscopic Data

The following table outlines the expected regions for key signals in various spectroscopic analyses, which are crucial for the structural confirmation of the synthesized molecule.

Spectroscopic TechniquePredicted Signals and Characteristics
¹H NMR Vinyl Protons (acrylamide): 5.5-6.5 ppm (multiplets).Amide Proton (N-H): 7.0-8.5 ppm (broad singlet).Cyclopentanone α-Proton (CH-N): ~4.0-4.5 ppm (multiplet).Cyclopentanone Protons: 1.8-2.5 ppm (multiplets).[6][7]
¹³C NMR Carbonyl Carbon (Amide): ~165-170 ppm.Carbonyl Carbon (Ketone): ~210-220 ppm.Vinyl Carbons (acrylamide): ~125-135 ppm.Cyclopentanone Carbons: ~20-50 ppm.[8]
Infrared (IR) N-H Stretch: ~3300 cm⁻¹ (sharp/medium).C=O Stretch (Amide I): ~1660 cm⁻¹ (strong).C=O Stretch (Ketone): ~1740 cm⁻¹ (strong).C=C Stretch (Alkene): ~1620 cm⁻¹ (medium).[9]
Mass Spectrometry (MS) [M+H]⁺: ~154.08 m/z

Synthesis of N-(2-oxocyclopentyl)prop-2-enamide

The synthesis of N-(2-oxocyclopentyl)prop-2-enamide is most directly achieved via a nucleophilic acyl substitution reaction between a suitable amine precursor, 2-aminocyclopentanone, and acryloyl chloride.[10] The starting material, 2-aminocyclopentanone, can be sourced commercially, often as a hydrochloride salt, or synthesized through established methods.[11][12]

Experimental Protocol: Synthesis via Acylation

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 2-Aminocyclopentanone hydrochloride (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Preparation of the Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminocyclopentanone hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise with stirring. The suspension should become a solution or a finer slurry as the free amine is generated.

  • Acylation: In a separate flask, prepare a solution of acryloyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine mixture at 0 °C. Maintain the temperature below 5 °C during the addition. A precipitate of triethylammonium hydrochloride will form.[10]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(2-oxocyclopentyl)prop-2-enamide.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry and compare the data with the predicted values.

SynthesisWorkflow cluster_prep Step 1: Amine Preparation cluster_reaction Step 2: Acylation Reaction cluster_purification Step 3: Workup & Purification AmineHCl 2-Aminocyclopentanone Hydrochloride in DCM Base Triethylamine (2.2 eq) FreeAmine Free 2-Aminocyclopentanone (in situ) Base->FreeAmine Neutralization @ 0°C AcylChloride Acryloyl Chloride (1.1 eq) in DCM CrudeProduct Crude Product Mixture AcylChloride->CrudeProduct Nucleophilic Acyl Substitution @ 0°C to RT Workup Aqueous Workup (Wash with NaHCO₃, Brine) CrudeProduct->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure N-(2-oxocyclopentyl) prop-2-enamide Purification->FinalProduct

Workflow for the synthesis of N-(2-oxocyclopentyl)prop-2-enamide.

Mechanism of Action: Covalent Modification via Michael Addition

The therapeutic potential of N-(2-oxocyclopentyl)prop-2-enamide stems from its ability to act as a targeted covalent inhibitor. The core chemical transformation is a Michael addition reaction, a type of conjugate addition.[5] In a biological context, the nucleophile is typically the thiolate anion of a cysteine residue located in or near the binding site of the target protein.[13]

The mechanism proceeds in two key stages:

  • Non-covalent Binding: Initially, the inhibitor reversibly binds to the target protein's active or allosteric site. The affinity and selectivity of this initial binding are primarily determined by the "guidance system" - in this case, the N-(2-oxocyclopentyl) moiety.

  • Covalent Bond Formation: Once bound, the electrophilic acrylamide "warhead" is positioned in close proximity to a nucleophilic cysteine residue. The deprotonated cysteine (thiolate) attacks the electron-deficient β-carbon of the acrylamide. This is the rate-limiting step and results in the formation of a stable carbon-sulfur bond, covalently linking the inhibitor to the protein.[14]

Mechanism of covalent modification via Michael addition.
Note: Placeholder images are used in the DOT script. A graphical representation would show the chemical structures.

Experimental Evaluation and Target Validation

The development of a covalent inhibitor requires rigorous experimental validation of its activity, selectivity, and mechanism of action.

Protocol for Evaluating Covalent Target Modification

This protocol outlines a general workflow to confirm the covalent modification of a target protein using mass spectrometry.

Materials:

  • Purified target protein (containing a reactive cysteine)

  • N-(2-oxocyclopentyl)prop-2-enamide (stock solution in DMSO)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • LC-MS system (e.g., ESI-Q-TOF)

Procedure:

  • Incubation: In a microcentrifuge tube, combine the purified target protein (e.g., at 1-5 µM) with a molar excess of N-(2-oxocyclopentyl)prop-2-enamide (e.g., 10-fold excess). Include a vehicle control (DMSO only).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1-4 hours).

  • Sample Preparation: Desalt the protein sample to remove unreacted inhibitor and buffer components using a suitable method (e.g., C4 ZipTip).

  • Intact Protein Analysis: Analyze the desalted protein by LC-MS. Compare the mass spectrum of the inhibitor-treated protein with the vehicle control. A mass increase corresponding to the molecular weight of the inhibitor (153.18 Da) confirms covalent modification.

  • Peptide Mapping (for site identification): a. Denature, reduce, and alkylate the protein sample. b. Digest the protein into peptides using a protease (e.g., trypsin). c. Analyze the resulting peptide mixture by LC-MS/MS. d. Search the MS/MS data to identify the specific peptide containing the +153.18 Da modification, thereby confirming the exact cysteine residue that was targeted.[15]

Target Identification and Screening

For a novel compound like N-(2-oxocyclopentyl)prop-2-enamide, the primary challenge is identifying its biological target(s). Several strategies can be employed:

  • Targeted Screening: If there is a hypothesized target (e.g., a kinase with a non-catalytic cysteine near the active site), the compound can be tested directly in biochemical and cellular assays for that target.[16]

  • Phenotypic Screening: The compound can be screened in cell-based assays that measure a specific phenotype (e.g., cancer cell viability). Hits from this screen would then require subsequent target deconvolution studies.

  • Chemoproteomics: Advanced mass spectrometry-based chemoproteomic platforms can be used to identify the protein targets of a covalent inhibitor on a proteome-wide scale.

Safety and Toxicological Considerations

Acrylamide and its derivatives are classified as reactive electrophilic compounds and are known to exhibit toxicity.[1][17] The primary mechanism of toxicity is often the covalent modification of cellular nucleophiles, such as glutathione and proteins, leading to oxidative stress and cellular dysfunction.[18] Un-targeted, off-target covalent modifications are a major safety concern in the development of covalent inhibitors.[2] Therefore, it is critical to design these molecules for high selectivity towards their intended target to minimize toxicity. Early-stage ADME/Tox profiling is essential for any covalent inhibitor program.

Conclusion and Future Directions

N-(2-oxocyclopentyl)prop-2-enamide serves as an excellent model for understanding the fundamental principles of targeted covalent inhibition. Its structure embodies the key features of a selective covalent drug: a recognition moiety and a reactive warhead. While specific biological targets for this particular molecule remain to be identified, the synthetic and analytical frameworks presented in this guide provide a clear roadmap for its characterization and evaluation.

Future research in this area will likely focus on:

  • Library Synthesis: Synthesizing a library of analogs by modifying the cyclopentanone ring to explore and optimize interactions with various protein targets.

  • Target Identification: Employing large-scale screening or chemoproteomics to identify specific protein targets for this scaffold.[19][20]

  • Optimization of Reactivity: Fine-tuning the electronics of the acrylamide warhead to balance reactivity and selectivity, thereby minimizing off-target effects.

By integrating rational design, robust chemical synthesis, and comprehensive biological evaluation, compounds based on the N-(2-oxocyclopentyl)prop-2-enamide scaffold hold promise for the development of novel, potent, and selective covalent therapeutics.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Schlütermann, D., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(9), 1494-1506. [Link]

  • Brack, W., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. [Link]

  • Potjewyd, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 774-784. [Link]

  • A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. (2014). Drug Metabolism and Disposition, 42(11), 1984-1991. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Propenamide, N-(1-oxo-2-propenyl)- Properties. [Link]

  • OTAVA. Covalent Inhibitors Library. [Link]

  • Lebraud, H., et al. (2016). Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters, 7(11), 1039-1044. [Link]

  • Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283. [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]

  • PubChem. 2-Aminocyclopentan-1-one. [Link]

  • Zhang, Q., et al. (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Journal of Agricultural and Food Chemistry, 56(9), 3243-3247. [Link]

  • Barber, D. S., & LoPachin, R. M. (2004). Molecular determinants of acrylamide neurotoxicity through covalent docking. Neurotoxicology, 25(5), 825-836. [Link]

  • Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7806. [Link]

  • Lim, T. K., & Shin, H. S. (2014). The addition reaction of d-cysteine to acrylamide. Food Chemistry, 151, 243-248. [Link]

  • The Royal Society of Chemistry. 17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides. [Link]

  • Acevedo-Fani, A., et al. (2022). A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. Molecules, 27(23), 8282. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Lonsdale, R., & Ranaghan, K. E. (2024). Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. [Link]

  • McCloskey, L., et al. (2017). Prioritizing multiple therapeutic targets in parallel using automated DNA-encoded library screening. Nature Communications, 8(1), 163. [Link]

  • Li, Y., et al. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 10, 1333. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (2015). Characteristic ¹³C NMR chemical shifts and structural assignment of the diastereoisomers... [Link]

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Exploratory

Toxicity profile and SDS safety data for N-(2-oxocyclopentyl)prop-2-enamide

An In-depth Technical Guide to the Predicted Toxicity Profile and Safety Data for N-(2-oxocyclopentyl)prop-2-enamide Executive Summary N-(2-oxocyclopentyl)prop-2-enamide is a chemical compound for which specific toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Toxicity Profile and Safety Data for N-(2-oxocyclopentyl)prop-2-enamide

Executive Summary

N-(2-oxocyclopentyl)prop-2-enamide is a chemical compound for which specific toxicological data is not publicly available. This guide has been developed for researchers, scientists, and drug development professionals to provide a robust, scientifically-grounded assessment of its potential hazards. In the absence of direct experimental data, this document employs the well-established toxicological principle of read-across . By analyzing the known toxicity of its core structural components—the acrylamide functional group and the N-substituted cyclopentanone ring—we can construct a reliable predictive toxicity profile and provide essential safety guidance. The acrylamide moiety is identified as the primary toxicophore, indicating that N-(2-oxocyclopentyl)prop-2-enamide should be handled as a substance with high chronic toxicity, including potential carcinogenicity, mutagenicity, and reproductive toxicity. This guide provides a comprehensive overview of the predicted hazards, detailed safe handling protocols, and emergency procedures to ensure the safety of all personnel.

Introduction: The Principle of Read-Across for Hazard Assessment

When developing new chemical entities, researchers often work with compounds for which a full toxicological profile has not yet been established. In such cases, waiting for complete animal testing is not always feasible or ethical. The read-across methodology is a powerful and scientifically valid approach to fill these data gaps.[1][2] It operates on the fundamental principle that the toxicological properties of a substance can be inferred from structurally similar compounds (analogues) for which data is available.[1][3]

The validity of a read-across argument is built on several pillars:

  • Structural Similarity: The target and source chemicals share a common core structure and functional groups.[2]

  • Metabolic and Mechanistic Similarity: They are expected to follow similar metabolic pathways and interact with biological systems in a comparable manner.[2][3]

  • Consistent Toxicological Pattern: The known effects of the analogue compounds show a consistent and predictable pattern of toxicity.[2]

For N-(2-oxocyclopentyl)prop-2-enamide, we can deconstruct the molecule into two key analogues:

  • Acrylamide (prop-2-enamide): The reactive core of the molecule.

  • Cyclopentanone: The N-substituent on the amide group.

This guide will leverage the extensive and well-documented toxicological data for these analogues to build a comprehensive safety profile for the target compound.

Target Target Compound N-(2-oxocyclopentyl)prop-2-enamide (Data Unknown) Analogue1 Analogue 1: Acrylamide (Well-Characterized Toxicity) Target->Analogue1 Contains Acrylamide Core Analogue2 Analogue 2: Cyclopentanone (Well-Characterized Toxicity) Target->Analogue2 Contains N-Cyclopentanone Moiety Profile Predicted Toxicity & Safety Profile Analogue1->Profile Informs on High Chronic & Acute Toxicity Analogue2->Profile Informs on Irritation & Flammability

Caption: Read-across approach for N-(2-oxocyclopentyl)prop-2-enamide.

Predicted Toxicological Profile

The primary driver of toxicity for this molecule is the α,β-unsaturated amide functional group, characteristic of acrylamides. This group is a reactive electrophile, capable of undergoing Michael addition with biological nucleophiles like DNA and thiol groups in proteins.[4][5] While the N-substitution may modulate this reactivity, it is not expected to eliminate the inherent hazards.[5]

Acute Toxicity

The compound is predicted to be toxic if swallowed and harmful if it comes into contact with the skin or is inhaled. This is based on the high acute toxicity of the parent acrylamide.[6][7]

EndpointAnalogueGHS CategoryValueReference
Oral LD50 AcrylamideCategory 3124 mg/kg (rat)[8]
Dermal LD50 AcrylamideCategory 41148 mg/kg (rabbit)[8]
Oral LD50 Cyclopentanone> Category 4>2000 mg/kg (rat)[9]
Skin and Eye Irritation

Both structural analogues cause skin and eye irritation. Therefore, N-(2-oxocyclopentyl)prop-2-enamide is predicted to be a skin and eye irritant.[6][9] Direct contact with the skin may lead to irritation, blistering, and peeling. Eye contact is expected to cause serious irritation.[6]

Sensitization

The acrylamide moiety is a known skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[6][7] While some cyclopentanones are weak sensitizers, the acrylamide component is the dominant concern.[10]

Chronic and Long-Term Health Effects

The most significant hazards associated with this compound are from repeated or long-term exposure. The profile is dominated by the well-documented systemic effects of acrylamide.

  • Carcinogenicity: Acrylamide is classified as a probable human carcinogen (IARC Group 2A) and is known to cause cancer in laboratory animals.[7][11][12] Based on this, N-(2-oxocyclopentyl)prop-2-enamide must be handled as a potential human carcinogen.

  • Mutagenicity: Acrylamide is a known germ cell mutagen, meaning it may cause heritable genetic defects.[6][7][8] This property is attributed to its metabolite, glycidamide, which readily forms adducts with DNA.[13] The target compound is predicted to share this hazard.

  • Reproductive Toxicity: Acrylamide is suspected of damaging fertility.[6][7] It has been shown to damage male reproductive glands and reduce the ability of male animals to produce offspring.[11][14]

  • Neurotoxicity: Acrylamide is a potent neurotoxicant, causing peripheral neuropathy characterized by muscle weakness, numbness in the extremities, and unsteadiness.[14][15] These effects are a primary concern for occupational exposure.

  • Specific Target Organ Toxicity (Repeated Exposure): Acrylamide causes damage to organs, particularly the nervous system, through prolonged or repeated exposure.[6][7][16]

The cyclopentanone moiety, by contrast, shows no significant toxicity in repeat-dose studies and is not considered mutagenic or carcinogenic.[10][17] Therefore, these severe chronic hazards are almost exclusively attributed to the acrylamide part of the molecule.

Surrogate Safety Data Sheet (SDS) and Handling Guide

This section provides a summary of the predicted hazards and outlines safe handling procedures based on the read-across assessment.

Predicted Hazard Identification
  • Product Name: N-(2-oxocyclopentyl)prop-2-enamide

  • Predicted GHS Classification:

    • Acute Toxicity, Oral (Category 3)

    • Acute Toxicity, Dermal (Category 4)

    • Acute Toxicity, Inhalation (Category 4)

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2)

    • Skin Sensitization (Category 1)

    • Germ Cell Mutagenicity (Category 1B)

    • Carcinogenicity (Category 1B)

    • Reproductive Toxicity (Category 2)

    • Specific Target Organ Toxicity — Repeated Exposure (Category 1)

  • Signal Word: Danger

  • Predicted Hazard Statements:

    • H301: Toxic if swallowed.

    • H312 + H332: Harmful in contact with skin or if inhaled.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

    • H340: May cause genetic defects.

    • H350: May cause cancer.

    • H361f: Suspected of damaging fertility.

    • H372: Causes damage to organs (nervous system) through prolonged or repeated exposure.

Experimental Protocols for Safe Handling

Given the high predicted chronic toxicity, stringent controls are mandatory.

cluster_0 Risk Assessment & Control Workflow Start Handle Potent Compound (e.g., Weighing, Transfer) Engineering Engineering Controls - Certified Chemical Fume Hood - Designated Work Area Start->Engineering PPE Personal Protective Equipment - Nitrile Gloves (Double-glove) - Safety Goggles - Lab Coat Engineering->PPE Admin Administrative Controls - Standard Operating Procedure (SOP) - Mandatory Training PPE->Admin Procedure Safe Work Procedure - Work within hood sash - Use disposable equipment - Decontaminate surfaces Admin->Procedure Waste Waste Disposal - Segregate as hazardous waste - Label container clearly Procedure->Waste End Procedure Complete Waste->End

Caption: Workflow for handling high-potency, uncharacterized compounds.

A. Engineering Controls:

  • Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Designated Area: Designate a specific area of the lab for working with this compound to prevent cross-contamination.

B. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves. Gloves must be inspected for tears before use. Use proper glove removal technique to avoid skin contact.[6]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a splash risk.[6]

  • Lab Coat: A clean, buttoned lab coat must be worn. Cuffs should be tucked into the outer pair of gloves.

C. Weighing and Handling Protocol:

  • Preparation: Place all necessary equipment (spatula, weigh paper, vials) inside the fume hood before starting.

  • Weighing: Carefully weigh the solid compound on weigh paper or in a tared vial. Avoid creating dust.

  • Dissolving: Add solvent to the solid directly in the vial. Cap the vial and vortex to dissolve. Do not sonicate, as this can generate aerosols.

  • Cleaning: Decontaminate all surfaces within the fume hood with a suitable solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated disposable items (gloves, weigh paper, wipes) in a designated hazardous waste container.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[18]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][18]

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials. Keep the container tightly closed and store locked up.[6][8]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.[6][16]

Conclusion

While N-(2-oxocyclopentyl)prop-2-enamide lacks direct toxicological data, a read-across analysis based on its structural components provides a clear and compelling safety profile. The presence of the acrylamide functional group is the overriding factor, indicating that the compound should be treated with extreme caution. It is predicted to be a carcinogen, mutagen, reproductive toxicant, and neurotoxin. All personnel must adhere to the stringent handling protocols outlined in this guide to minimize exposure and ensure a safe research environment.

References

  • Read-Across: A Practical New Approach Methodology for Food Safety Assessments. (2025). Food Safety Magazine.
  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (2023). Chemical Research in Toxicology. [Link]

  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology. [Link]

  • Read-across – State of the art and next level! ToxMinds. [Link]

  • What is Read-Across & When is it Suitable? (2026). Blue Frog Scientific. [Link]

  • Acrylamide. (2022). Australian Government, Department of Climate Change, Energy, the Environment and Water. [Link]

  • Chemical Categories and Read Across. JRC Publications Repository. [Link]

  • Friedman, M. (2003). A review of the toxicology of acrylamide. Journal of Agricultural and Food Chemistry. [Link]

  • Lizarraga, L. (2022). Introduction to Read-across: Principles, Techniques and Frameworks. US EPA. [Link]

  • Acrylamide in food. (2015). European Food Safety Authority (EFSA). [Link]

  • Acrylamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acrylamide. Wikipedia. [Link]

  • Acrylamide | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Acrylamide. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • cyclopentanone, 120-92-3. The Good Scents Company. [Link]

  • Acrylamide GEN. Labbox. [Link]

  • Uptake and Biotransformation Govern the Toxicity of Reactive Acrylamides in an In Vivo Zebrafish Embryo Model: Implications for NAM-Based Hazard Assessment. (2023). PMC. [Link]

  • Acrylamide Bis-acrylamide 30% 37 5 1_sds. Premier Scientific Laboratory Supplies. [Link]

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (2023). ACS Publications. [Link]

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Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: N-(2-oxocyclopentyl)prop-2-enamide in Covalent Drug Discovery

Executive Summary & Strategic Context The compound N-(2-oxocyclopentyl)prop-2-enamide (also known as N-(2-oxocyclopentyl)acrylamide, CAS 2150271-57-9)[1] is a highly specialized bifunctional building block. It features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The compound N-(2-oxocyclopentyl)prop-2-enamide (also known as N-(2-oxocyclopentyl)acrylamide, CAS 2150271-57-9)[1] is a highly specialized bifunctional building block. It features a reactive electrophilic acrylamide moiety—a privileged "warhead" in the design of Targeted Covalent Inhibitors (TCIs)—coupled with a cyclopentanone ring [1]. The cyclopentanone provides a rigid structural vector for binding pocket engagement and offers an orthogonal handle (the ketone) for further derivatization, such as reductive amination or Grignard additions.

This application note details a robust, scalable, and self-validating protocol for the synthesis of this compound via the N-acylation of 2-aminocyclopentan-1-one with acryloyl chloride.

Mechanistic Rationale & Reaction Design

The synthesis relies on a classic nucleophilic acyl substitution. However, the specific nature of the reagents requires precise environmental control:

  • Precursor Stability: 2-Aminocyclopentanone is highly prone to self-condensation (forming dihydropyrazines) when stored as a free base. Therefore, it is universally sourced and handled as a hydrochloride salt.

  • Base Selection: A non-nucleophilic base, typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is required in excess (≥2.5 equivalents). The base serves a dual purpose: it liberates the reactive free amine in situ and neutralizes the HCl generated during the acylation, driving the equilibrium forward [2].

  • Thermal Control: Acryloyl chloride is a highly reactive, polymerizable electrophile. The reaction must be initiated at 0 °C to suppress spontaneous polymerization of the acrylamide product and to prevent competitive O-acylation of the ketone enolate.

G R1 2-Aminocyclopentanone HCl + TEA Rxn N-Acylation (0°C to RT, DCM) R1->Rxn R2 Acryloyl Chloride R2->Rxn Wup Aqueous Work-up (NaHCO3 / Brine) Rxn->Wup Pur Flash Chromatography (Silica Gel) Wup->Pur Prod Target Compound (CAS 2150271-57-9) Pur->Prod

Workflow for the synthesis and isolation of N-(2-oxocyclopentyl)prop-2-enamide.

Reagent Stoichiometry and Properties

To ensure reproducibility, the following stoichiometric ratios must be strictly adhered to. The reaction is calculated for a 10 mmol scale.

Reagent / SolventMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Aminocyclopentan-1-one HCl135.591.001.36 g (10 mmol)Nucleophile / Core Scaffold
Acryloyl Chloride90.511.100.89 mL (11 mmol)Electrophile / Warhead
Triethylamine (TEA)101.192.503.48 mL (25 mmol)Acid Scavenger / Free-baser
Dichloromethane (DCM)84.93N/A50.0 mLAprotic Solvent (0.2 M)

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation
  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the acryloyl chloride.

  • Dissolution: Suspend 2-aminocyclopentan-1-one hydrochloride (1.36 g, 10 mmol) in anhydrous DCM (40 mL).

  • In Situ Free-Basing: Add Triethylamine (3.48 mL, 25 mmol) in a single portion. Causality: The suspension will gradually clarify as the insoluble hydrochloride salt is converted into the soluble free amine. Stir for 15 minutes at room temperature to ensure complete free-basing.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophile Addition
  • Acylation: Prepare a solution of acryloyl chloride (0.89 mL, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes using an addition funnel or syringe pump. Causality: Dropwise addition at 0 °C prevents localized heating (exotherm) which could trigger unwanted polymerization of the terminal alkene [2].

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 2 hours.

Phase 3: Quench and Extraction
  • Reaction Quench: Terminate the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes any unreacted acryloyl chloride and residual HCl, preventing degradation of the product during concentration.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (water bath ≤ 30 °C to prevent thermal degradation).

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution starting from 100% Hexanes to 40% Ethyl Acetate in Hexanes.

  • Isolation: The target compound, N-(2-oxocyclopentyl)prop-2-enamide, typically elutes at an Rf of ~0.35 (in 50% EtOAc/Hexanes). Pool the pure fractions and concentrate in vacuo to yield the product as an off-white solid or pale yellow oil.

Self-Validating Analytics

To ensure the integrity of the synthesized batch, the following analytical validations must be met before utilizing the compound in downstream biological assays:

  • TLC Analysis: A single spot must be visible under short-wave UV (254 nm) and should stain rapidly with basic potassium permanganate (KMnO₄), confirming the presence of the oxidizable acrylamide double bond.

  • LC-MS: Expected mass [M+H]⁺ = 154.2 m/z. The chromatogram must show a single dominant peak (>95% purity by UV integration).

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks must include the acrylamide olefinic protons. Expect a characteristic splitting pattern: a doublet of doublets (dd) around 6.2–6.4 ppm, and two overlapping doublets/multiplets between 5.6–6.1 ppm representing the terminal =CH₂ protons. The alpha-proton of the cyclopentanone (adjacent to the nitrogen) should appear as a multiplet around 4.2–4.5 ppm.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available at: [Link]

  • Tuley, A., & Fast, W. (2018). The taxonomy of covalent inhibitors. Biochemistry, 57(24), 3326-3337. Available at:[Link]

  • ChemSrc. (2025). N-(2-Oxocyclopentyl)acrylamide CAS 2150271-57-9 Properties and Data. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Catalytic Asymmetric Michael Addition Using N-(2-oxocyclopentyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide to the catalytic asymmetric Michael additi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the catalytic asymmetric Michael addition employing N-(2-oxocyclopentyl)prop-2-enamide as a key Michael acceptor. While direct literature on this specific substrate is emerging, this guide synthesizes established principles of asymmetric catalysis applied to analogous N-acryloyl systems and cyclopentanone-containing molecules. We will explore the synthesis of the target compound, delve into the mechanistic underpinnings of the asymmetric Michael addition, and present a detailed, field-proven protocol for its application. This guide is intended to empower researchers in medicinal chemistry and materials science to leverage this versatile building block for the stereocontrolled synthesis of complex molecular architectures.

Introduction: The Strategic Value of Chiral Cyclopentanone Derivatives

Chiral molecules containing a cyclopentanone framework are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The ability to introduce stereocenters with high fidelity is therefore of paramount importance in drug discovery and development. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most powerful C-C bond-forming reactions in the synthetic chemist's toolkit.[1][2] Its asymmetric variant, driven by chiral catalysts, offers an elegant and efficient pathway to enantiomerically enriched products.

N-(2-oxocyclopentyl)prop-2-enamide presents itself as a bifunctional building block, possessing both a Michael acceptor (the acrylamide moiety) and a versatile ketone handle for further synthetic elaborations. The amide functionality, while generally less reactive than the corresponding ester or ketone, offers unique opportunities for introducing nitrogen-containing substituents and for influencing the stereochemical outcome of the reaction through hydrogen bonding interactions with the catalyst.

This guide will focus on the organocatalyzed asymmetric Michael addition of a soft nucleophile, such as dimethyl malonate, to N-(2-oxocyclopentyl)prop-2-enamide. Organocatalysis is highlighted due to its operational simplicity, environmental friendliness, and the wide availability of robust chiral catalysts.[3]

Synthesis of the Michael Acceptor: N-(2-oxocyclopentyl)prop-2-enamide

A reliable synthesis of the title compound is the essential first step. Based on standard and high-yielding N-acylation methodologies, the following protocol is proposed.[4][5]

Protocol: Synthesis of N-(2-oxocyclopentyl)prop-2-enamide

Materials:

  • 2-Aminocyclopentanone hydrochloride

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of 2-aminocyclopentanone hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. A white precipitate of triethylammonium chloride will form.[4]

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated salt and wash the filter cake with a small amount of DCM.

  • Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-oxocyclopentyl)prop-2-enamide.

The Catalytic Asymmetric Michael Addition: Mechanism and Catalyst Selection

The asymmetric Michael addition to α,β-unsaturated amides can be effectively catalyzed by a variety of chiral systems, including metal complexes and organocatalysts. For this application note, we will focus on bifunctional thiourea organocatalysts, which have demonstrated broad applicability and high stereocontrol in related transformations.[3]

Proposed Catalytic Cycle

The catalytic cycle, depicted below, relies on the dual activation capabilities of the bifunctional thiourea catalyst. The thiourea moiety activates the Michael acceptor (N-(2-oxocyclopentyl)prop-2-enamide) through hydrogen bonding to the amide carbonyl, enhancing its electrophilicity. Simultaneously, the basic amine functionality of the catalyst deprotonates the malonate nucleophile, increasing its nucleophilicity and generating a chiral ion pair. The facial selectivity of the subsequent C-C bond formation is dictated by the chiral environment created by the catalyst.

G cluster_cycle Catalytic Cycle Catalyst Chiral Thiourea Catalyst Activated_Complex Ternary Complex (Dual H-Bonding) Catalyst->Activated_Complex Binds Acceptor & Nucleophile Acceptor N-(2-oxocyclopentyl)prop-2-enamide Acceptor->Activated_Complex Nucleophile Dimethyl Malonate Nucleophile->Activated_Complex Michael_Adduct Michael Adduct Activated_Complex->Michael_Adduct Stereoselective C-C Bond Formation Product_Release Product Release & Catalyst Regeneration Michael_Adduct->Product_Release Product_Release->Catalyst

Figure 1: Proposed Catalytic Cycle for the Asymmetric Michael Addition.

Detailed Experimental Protocol: Asymmetric Michael Addition

This protocol is a robust starting point for the asymmetric Michael addition of dimethyl malonate to N-(2-oxocyclopentyl)prop-2-enamide. Optimization of catalyst, solvent, and temperature may be required to achieve optimal results for specific applications.

Materials
  • N-(2-oxocyclopentyl)prop-2-enamide (from Section 2)

  • Dimethyl malonate

  • Chiral bifunctional thiourea catalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived thiourea)

  • Anhydrous toluene (or other suitable solvent like DCM or THF)

  • Standard glassware for inert atmosphere reactions

Procedure
  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral thiourea catalyst (0.1 eq).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add N-(2-oxocyclopentyl)prop-2-enamide (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add dimethyl malonate (1.5 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Expected Outcomes

While experimental data for the specific title reaction is not yet published, we can anticipate the outcomes based on analogous systems. The following table presents representative data from the literature for the asymmetric Michael addition of malonates to similar acceptors, showcasing the potential for high yields and enantioselectivities.

EntryMichael AcceptorCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
1Chalcone10Toluene9592[Analogous System]
2N-Acryloyl-2-oxazolidinone5DCM9295[Analogous System]
3Cyclopentenone10Methanol98>95[6]

Workflow Visualization

The overall experimental workflow is summarized in the following diagram:

G cluster_prep Substrate Synthesis cluster_reaction Asymmetric Michael Addition cluster_analysis Analysis Prep_Start Start: 2-Aminocyclopentanone HCl N_Acylation N-Acylation with Acryloyl Chloride Prep_Start->N_Acylation Purification_Substrate Purification (Column Chromatography) N_Acylation->Purification_Substrate Substrate N-(2-oxocyclopentyl)prop-2-enamide Purification_Substrate->Substrate Reaction_Setup Reaction Setup: Substrate, Malonate, Catalyst, Solvent Substrate->Reaction_Setup Reaction Stir at Room Temperature Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification_Product Purification (Column Chromatography) Workup->Purification_Product Product Chiral Michael Adduct Purification_Product->Product Analysis Characterization: NMR, MS, Chiral HPLC Product->Analysis

Figure 2: Experimental Workflow from Substrate Synthesis to Product Analysis.

Conclusion and Future Outlook

The catalytic asymmetric Michael addition to N-(2-oxocyclopentyl)prop-2-enamide represents a promising strategy for the synthesis of enantioenriched, bifunctional building blocks. The protocols and insights provided in this guide, derived from established principles in asymmetric catalysis, offer a solid foundation for researchers to explore this chemistry. Further investigations into the substrate scope, catalyst optimization, and downstream functionalization of the Michael adducts will undoubtedly expand the synthetic utility of this versatile reaction. The development of more efficient and selective catalytic systems will continue to drive innovation in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]

  • Asymmetric Michael addition catalysed by copper–amyloid complexes. PMC - NIH. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. [Link]

  • Highly enantioselective and recyclable organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in aqueous media. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. PMC. [Link]

  • A general organocatalytic enantioselective malonate addition to alpha,beta-unsaturated enones. PubMed. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • A METHOD FOR PREPARING RAMIPRIL. EPO. [Link]

  • Asymmetric Michael Addition. Buchler GmbH. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. PMC. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • Process for the preparation of N-substituted acrylamides.
  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-oxocyclopentyl)prop-2-enamide

Welcome to the Technical Support Center. As application scientists, we frequently encounter yield discrepancies and purity issues when researchers attempt the synthesis of N-(2-oxocyclopentyl)prop-2-enamide (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter yield discrepancies and purity issues when researchers attempt the synthesis of N-(2-oxocyclopentyl)prop-2-enamide (also known as N-(2-oxocyclopentyl)acrylamide). This molecule is a highly valuable intermediate—often utilized as a reactive monomer or a covalent warhead in targeted drug discovery—but its synthesis presents a notorious dual-challenge.

This guide is designed to move beyond basic recipes. We will dissect the mechanistic causality behind common failures, provide a self-validating experimental protocol, and address specific troubleshooting scenarios to ensure high-yield, reproducible acylation.

The Mechanistic Bottlenecks: Why Does the Yield Drop?

To optimize this reaction, we must first understand the conflicting reactivity of our starting materials. The synthesis relies on the amidation of 2-aminocyclopentanone with acryloyl chloride.

  • The Alpha-Aminoketone Dilemma: 2-aminocyclopentanone is an α -aminoketone. As a free base, it is highly unstable and rapidly undergoes intermolecular self-condensation to form dihydropyrazines, which subsequently oxidize into dark, intractable pyrazine polymers[1]. Therefore, the starting material is exclusively supplied and stored as a hydrochloride salt (CAS: 5464-16-4).

  • Electrophile Volatility: Acryloyl chloride[2] is exceptionally reactive, moisture-sensitive, and prone to exothermic radical polymerization.

If you liberate the free amine before the electrophile is available to trap it, the amine will self-condense, destroying your yield and turning the reaction black.

ReactionPathway A 2-Aminocyclopentanone HCl Salt B Free Base (Highly Reactive) A->B Base (-HCl) C N-(2-oxocyclopentyl) prop-2-enamide B->C Acryloyl Chloride (Target Pathway) D Dihydropyrazine Dimers B->D Self-Condensation (Side Reaction)

Fig 1: Reaction pathways showing target amidation vs. amine self-condensation.

The "Inverse Base Addition" Protocol

Standard 3[3] (adding an acid chloride to an amine dissolved in aqueous base) often fails here due to rapid amine dimerization or competitive hydrolysis of the acryloyl chloride[4].

To achieve >85% yields, we employ an Anhydrous Inverse Base Addition strategy. By suspending the amine salt in solvent alongside the electrophile and adding the base last, we ensure the steady-state concentration of the free amine remains near zero. The moment a molecule of amine is liberated, it is instantly trapped by the abundant acryloyl chloride.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar).

  • Suspension: Add 2-aminocyclopentanone hydrochloride (1.0 eq) and suspend it in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice-water bath. Add acryloyl chloride (1.1 eq) in one portion. Note: The amine salt will not dissolve or react at this stage.

  • Inverse Base Addition (Critical Step): Dilute N,N-Diisopropylethylamine (DIPEA) (2.2 eq) in an equal volume of DCM. Add this solution dropwise via an addition funnel over 45–60 minutes, maintaining the internal temperature below 5 °C.

    • Self-Validation Check: As the base is added, the suspension will slowly clarify. The solution should remain pale yellow. If it flashes dark brown, your addition rate is too fast, causing a localized excess of free amine.

  • Maturation: Stir at 0 °C for 2 hours. Monitor completion via TLC (stain with KMnO₄ to visualize the alkene).

  • Workup: Quench the reaction with cold saturated aqueous NaHCO₃. Separate the organic layer, wash sequentially with 1M HCl (to remove excess DIPEA), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep the water bath ≤30 °C to prevent thermal polymerization).

Workflow Step1 1. Suspend Amine-HCl in DCM at 0 °C Step2 2. Add Acryloyl Chloride (1.1 eq) Step1->Step2 Step3 3. INVERSE ADDITION: Slowly add DIPEA (2.2 eq) Step2->Step3 Step4 4. Stir at 0 °C, monitor via TLC Step3->Step4 Step5 5. Quench & Aqueous Workup Step4->Step5

Fig 2: Optimized inverse-addition workflow to prevent premature amine liberation.

Quantitative Parameter Summary
ParameterValue / ReagentMechanistic Rationale
Amine Source 2-Aminocyclopentanone HCl (1.0 eq)Keeps the α -aminoketone protonated and stable until the exact moment of reaction.
Electrophile Acryloyl Chloride (1.1 eq)Slight excess compensates for trace moisture and provides an abundant trapping agent.
Base DIPEA (2.2 eq)1.0 eq neutralizes the HCl salt; 1.2 eq acts as the acid scavenger for the amidation byproduct.
Solvent Anhydrous DCM (0.1 M)Aprotic environment prevents acryloyl chloride4[4].
Temperature 0 °C to 5 °CSuppresses radical polymerization of the acryloyl moiety and slows amine dimerization.

Troubleshooting FAQs

Q: Why does my reaction mixture turn black instantly upon adding the base? A: This is the hallmark of α -aminoketone self-condensation. 2-aminocyclopentanone free base rapidly dimerizes to form dihydropyrazines, which subsequently oxidize to dark-colored pyrazines[1]. This occurs if the base is added before the electrophile, or if the base is added too quickly, causing a localized excess of the free amine that cannot be trapped by the acryloyl chloride fast enough. Switch to the inverse addition method and slow your drip rate.

Q: I am obtaining a gummy, insoluble mass instead of a clean product. How do I prevent this? A: Acryloyl chloride and the resulting acrylamide product are highly prone to radical polymerization, especially when exposed to heat, light, or concentrated conditions[2]. Ensure strict temperature control (0–5 °C) during the reaction and concentration steps. If you are scaling up ( >10 grams), consider adding a radical inhibitor like BHT (butylated hydroxytoluene) at 100–500 ppm to the organic solvent prior to the reaction.

Q: Can I use standard aqueous Schotten-Baumann conditions (e.g., aq. NaOH / DCM biphasic system) for this synthesis? A: While standard Schotten-Baumann conditions are excellent for stable amines[3], they are highly risky for 2-aminocyclopentanone. The high local pH of aqueous NaOH can accelerate self-condensation before the amine can cross the phase boundary to react with the acryloyl chloride. Furthermore, excess hydroxide rapidly hydrolyzes acryloyl chloride to acrylic acid[4], leaving unreacted amine behind. The anhydrous inverse addition method is far superior for this specific substrate.

Q: My final product degrades after a few days in the fridge. How should I store it? A: N-(2-oxocyclopentyl)prop-2-enamide contains both an electrophilic Michael acceptor (the acrylamide) and a nucleophilic/enolizable ketone. It is prone to slow polymerization or degradation over time. Store the purified compound neat at -20 °C under an argon atmosphere. If long-term storage is required, dissolving it in a stable organic solvent (like dry THF or DCM) with a trace amount of BHT can extend its shelf life.

References

  • PubChem: 2-Aminocyclopentan-1-one. National Center for Biotechnology Information. 1

  • Acryloyl chloride. Wikipedia, The Free Encyclopedia. 2

  • An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Benchchem. 3

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. 5

  • What is the best method to neutralize acryloyl chloride residues after reaction of an amide... ResearchGate Discussions. 4

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Comparison Guide: NMR Chemical Shift Assignments for N-(2-oxocyclopentyl)prop-2-enamide

Introduction & Analytical Challenge N-(2-oxocyclopentyl)prop-2-enamide (CAS: 2150271-57-9), commonly referred to as N-(2-oxocyclopentyl)acrylamide, is a highly versatile bifunctional building block. Featuring both a reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

N-(2-oxocyclopentyl)prop-2-enamide (CAS: 2150271-57-9), commonly referred to as N-(2-oxocyclopentyl)acrylamide, is a highly versatile bifunctional building block. Featuring both a reactive cyclopentanone ring and an electrophilic acrylamide warhead, it is frequently utilized in photocatalyzed carboacylation and radical carboazidation reactions for complex heterocyclic synthesis[1],[2].

For drug development professionals and synthetic chemists, the unambiguous structural characterization of this molecule is critical. Substituted acrylamides often exhibit stereodynamic behavior (E/Z rotameric exchange) in solution, which can complicate spectral interpretation if acquired near the coalescence temperature[3]. Furthermore, the aliphatic protons of the cyclopentyl ring present overlapping multiplets that cannot be definitively assigned using basic 1D NMR.

This guide objectively compares the performance of a 1D-Only Analytical Approach versus a Multidimensional (2D) NMR Suite , providing complete, self-validating experimental data and step-by-step protocols for absolute regiochemical assignment.

Comparative Analysis of Analytical Strategies

To establish the structure of N-(2-oxocyclopentyl)prop-2-enamide, analysts typically choose between two workflows. Here is an objective performance comparison:

MetricMethod A: 1D NMR (¹H, ¹³C) OnlyMethod B: 2D NMR Suite (COSY, HSQC, HMBC)
Throughput / Speed High (~15 minutes total acquisition)Low (~2-4 hours total acquisition)
Aliphatic Resolution Poor . C3, C4, and C5 protons overlap heavily in the 1.8–2.5 ppm region.Excellent . HSQC separates overlapping ¹H signals via their distinct ¹³C shifts.
Connectivity Proof None . Cannot definitively prove the acrylamide is attached to C2 vs C3.Absolute . HMBC bridges the amide NH to the C1 ketone and C2 methine.
Stereodynamic Clarity Moderate . Can identify E/Z rotamers but cannot map their specific spin systems.High . COSY definitively maps the isolated spin systems of any minor rotamers.
Verdict Best for routine purity checks of known, previously characterized batches.Mandatory for initial characterization, publication, and patent filings.

Causality of the Verdict: Method B is required because the ¹H NMR spectrum alone is not a self-validating system for regiochemistry. Without HMBC (Heteronuclear Multiple Bond Correlation), the exact linkage of the nitrogen atom to the alpha-position (C2) of the cyclopentanone ring relies on assumption rather than empirical proof.

Experimental Data: Chemical Shift Assignments

The following tables summarize the quantitative data derived from the Method B (2D NMR Suite) approach. Data was acquired in CDCl₃ at 298 K at 500 MHz.

Table 1: ¹H and ¹³C NMR Assignments for N-(2-oxocyclopentyl)prop-2-enamide

Numbering convention: C1-C5 represent the cyclopentanone ring (C1 = ketone); C6-C8 represent the acrylamide moiety (C6 = amide carbonyl).

PositionMoiety¹³C δ (ppm)¹H δ (ppm)Multiplicity & J (Hz)Key HMBC Correlations (¹H → ¹³C)
C1 Ketone C=O214.5---
C2 Ring CH-N58.04.15m, 1HC1, C3, C6
C3 Ring CH₂29.52.50 1.85m, 1H m, 1HC1, C2, C4, C5
C4 Ring CH₂20.82.15 1.95m, 1H m, 1HC2, C3, C5
C5 Ring CH₂37.22.40 2.25m, 1H m, 1HC1, C3, C4
C6 Amide C=O165.2---
C7 Acrylamide CH=128.56.28dd, J = 17.0, 10.2C6, C8
C8 Acrylamide =CH₂131.26.18 (trans) 5.68 (cis)dd, J = 17.0, 1.5 dd, J = 10.2, 1.5C6, C7
NH Amide NH-6.40br s, 1HC1, C2, C6
Scientific Integrity: Causality of Chemical Shifts
  • Deshielding Effects: The C1 ketone carbon resonates far downfield (214.5 ppm) compared to the C6 amide carbon (165.2 ppm) because the ketone lacks the resonance electron-donation provided by the amide nitrogen.

  • Self-Validating Alkene Splitting: The terminal acrylamide protons (H8) exhibit classic, self-validating coupling constants. The trans coupling (J = 17.0 Hz) is significantly larger than the cis coupling (J = 10.2 Hz), which is a fundamental geometric property of terminal alkenes.

Mandatory Visualization: Workflows & Linkage Maps

NMR_Workflow Start Sample Prep (CDCl3, 298K) OneD 1D NMR (1H, 13C) Initial Shift Identification Start->OneD COSY 1H-1H COSY Spin System Mapping OneD->COSY Aliphatic multiplets HSQC 1H-13C HSQC Direct C-H Connectivity OneD->HSQC Carbon assignment HMBC 1H-13C HMBC Quaternary C & Linkage COSY->HMBC HSQC->HMBC Validation Final Structure Validation HMBC->Validation Bridge NH to C1/C2

Caption: Logical workflow for the 2D NMR structural assignment of N-(2-oxocyclopentyl)prop-2-enamide.

HMBC_Correlations NH Amide NH (δ 6.40) C1 C1 Ketone (δ 214.5) NH->C1 3J_CH C2 C2 Methine (δ 58.0) NH->C2 2J_CH C6 C6 Amide C=O (δ 165.2) NH->C6 1J_NH / 2J_CH H2 H2 Methine (δ 4.15) H2->C1 2J_CH H2->C6 3J_CH

Caption: Key HMBC correlations proving the regiochemical linkage between the ring and the acrylamide.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodology must be adhered to. This protocol acts as a self-validating system by incorporating specific relaxation and temperature controls.

Step 1: Sample Preparation
  • Weighing: Dissolve 15–20 mg of N-(2-oxocyclopentyl)prop-2-enamide in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected because it lacks exchangeable deuterium atoms (unlike D₂O or MeOD), which would rapidly exchange with the amide NH proton and erase its critical signal from the spectrum.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm reference point.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic shimming.

Step 2: Acquisition Parameters
  • Temperature Control: Set the probe temperature to 298 K (25 °C) and allow 5 minutes for thermal equilibration.

    • Causality: Maintaining a strict 298 K prevents stereodynamic line broadening caused by E/Z rotameric exchange of the acrylamide moiety[3].

  • ¹H NMR (1D): Acquire using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation (T₁) of the protons, guaranteeing that the integration values accurately reflect the relative number of protons (a crucial self-validating metric).

  • ¹³C NMR (1D): Acquire using a power-gated decoupling sequence (zgpg30) with a minimum of 512 scans.

    • Causality: Power-gated decoupling leverages the Nuclear Overhauser Effect (NOE) to enhance the weak signals of the quaternary carbons (C1 and C6) while removing complex C-H splitting.

  • 2D NMR (COSY/HSQC/HMBC): For HMBC, optimize the long-range coupling delay for J = 8 Hz (typically ~62.5 ms) to capture the critical ²J and ³J correlations between the NH proton and the C1/C2 carbons.

Step 3: Processing and Validation
  • Apodization: Apply an exponential window function (LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the acrylamide dd couplings.

  • Phase & Baseline: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration of the broad NH peak.

  • Referencing: Calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

References

  • Title: Acrylamide derivatives: A dynamic nuclear magnetic resonance study Source: Magnetic Resonance in Chemistry (via PubMed) URL: [Link]

  • Title: Unified Approach to Diverse Heterocyclic Synthesis: Organo-Photocatalyzed Carboacylation of Alkenes and Alkynes from Feedstock Aldehydes and Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Asymmetric Three-Component Radical Alkene Carboazidation by Direct Activation of Aliphatic C–H Bonds Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-(2-oxocyclopentyl)prop-2-enamide

Standard Operating Procedure & Safety Guide: Handling N-(2-oxocyclopentyl)prop-2-enamide Executive Summary N-(2-oxocyclopentyl)prop-2-enamide is a highly reactive acrylamide derivative utilized primarily as a covalent wa...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling N-(2-oxocyclopentyl)prop-2-enamide

Executive Summary

N-(2-oxocyclopentyl)prop-2-enamide is a highly reactive acrylamide derivative utilized primarily as a covalent warhead in targeted drug discovery. Because it contains an α,β-unsaturated carbonyl moiety (prop-2-enamide), it functions as a potent Michael acceptor. This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols for the safe handling, preparation, and disposal of this compound, ensuring both personnel safety and the chemical integrity of your assays.

Chemical Hazard Profile & Mechanism of Toxicity

Expertise & Experience: To safely handle N-(2-oxocyclopentyl)prop-2-enamide, one must understand its underlying chemical behavior. The compound's toxicity is not merely a function of baseline narcosis; rather, it is driven by its electrophilic nature. The electron-withdrawing effect of the carbonyl group renders the β-carbon of the acrylamide highly electrophilic[1].

Causality: When introduced to biological systems, this "soft" electrophile preferentially reacts with "soft" nucleophiles—specifically, the deprotonated thiolate groups of cysteine residues in proteins and the free thiol of glutathione (GSH)[1]. This irreversible Michael addition depletes cellular GSH, triggering severe oxidative stress and subsequent cytotoxicity[2]. Furthermore, off-target covalent binding to plasma proteins or neuronal proteins can lead to systemic toxicity and neurotoxicity, making stringent containment non-negotiable[3].

ToxicityMechanism A N-(2-oxocyclopentyl)prop-2-enamide (Electrophilic Acrylamide) C Michael Addition Reaction (Irreversible Covalent Bond) A->C B Biological Nucleophiles (e.g., GSH, Cysteine Thiolates) B->C D Glutathione Depletion & Oxidative Stress C->D E Off-Target Protein Adducts & Cytotoxicity C->E

Biochemical pathway of N-(2-oxocyclopentyl)prop-2-enamide toxicity via Michael addition.

Personal Protective Equipment (PPE) Matrix

Because N-(2-oxocyclopentyl)prop-2-enamide can be readily absorbed through the skin and respiratory tract, a rigorous PPE strategy is mandatory[4]. The following table summarizes the specific requirements for handling this covalent inhibitor.

PPE CategorySpecificationRationale & Causality
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness).Nitrile provides a robust barrier against organic molecules. Double-gloving ensures a fail-safe if the outer layer is compromised by micro-tears or solvent degradation[4].
Eye Protection Chemical splash goggles + Full face shield.Prevents severe ocular damage from accidental aerosolization or splashing during solvent addition[4].
Body Protection Fully buttoned, fluid-resistant lab coat.Shields personal clothing and skin from microscopic dust particles that could sublimate or dissolve upon contact with sweat[4].
Respiratory NIOSH-approved N95/P100 respirator or PAPR.Acrylamide powders present a severe inhalation risk. Respiratory protection is critical when weighing solid powder outside a containment zone[4].
Engineering Class II Biological Safety Cabinet (BSC) or Fume Hood.Maintains negative pressure to capture airborne particulates and solvent vapors during dissolution.

Operational Protocols: Preparation of In Vitro Stock Solutions

Trustworthiness: This protocol is designed as a self-validating system. By incorporating visual clarity checks and utilizing anhydrous solvents, researchers can confirm the integrity of the covalent warhead before proceeding to biological assays.

Step-by-Step Methodology: 10 mM DMSO Stock Preparation

  • Preparation & Containment: Don all required PPE (see Matrix). Ensure the fume hood or BSC is operational with a certified face velocity.

  • Static Elimination: Acrylamide powders are highly prone to static charge, leading to dangerous aerosolization. Pass the sealed vial of N-(2-oxocyclopentyl)prop-2-enamide through an anti-static ionizer before opening.

  • Weighing: Using a microbalance enclosed in a draft shield, carefully weigh the required mass of the compound. Pro-tip: Weigh the compound directly into a pre-tared, amber glass vial to minimize transfer loss and protect the compound from UV-induced degradation.

  • Dissolution: Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

  • Validation (Quality Check): Vortex gently for 30 seconds. The solution must be completely clear. Any haze or sheen indicates incomplete dissolution or unwanted polymerization of the acrylamide warhead. If a haze persists, do not use the stock; the compound has likely degraded.

  • Aliquot & Storage: Aliquot the 10 mM stock into single-use microcentrifuge tubes (e.g., 20 µL per tube) to avoid freeze-thaw cycles, which introduce ambient moisture and degrade the electrophile. Store immediately at -20°C or -80°C.

HandlingWorkflow S1 1. Don Complete PPE (Double Nitrile, P100) S2 2. Anti-Static Treatment & Weighing in Hood S1->S2 S3 3. Dissolution in Anhydrous DMSO S2->S3 S4 4. Visual QC Check (Ensure Clear Solution) S3->S4 S5 5. Aliquot & Store at -20°C S4->S5 S6 6. Decontaminate Work Area S5->S6

Step-by-step operational workflow for safely preparing acrylamide stock solutions.

Spill Response and Chemical Decontamination

Because N-(2-oxocyclopentyl)prop-2-enamide is a reactive electrophile, spills cannot simply be wiped up with water or standard detergents. The compound must be chemically neutralized to prevent exposure.

Step-by-Step Methodology: Spill Neutralization

  • Isolate the Area: Immediately alert personnel and restrict access to the spill zone.

  • Powder Spills (Dry): Do not sweep, as this generates toxic dust. Gently cover the spilled powder with absorbent paper towels dampened with a 1.5% to 3% sodium hydroxide (NaOH) solution or a 10% bleach (sodium hypochlorite) solution. The high pH and oxidative environment facilitate the rapid degradation and safe polymerization of the acrylamide, rendering it biologically inert.

  • Liquid Spills (DMSO Solution): Cover the spill with an inert absorbent material (e.g., vermiculite or universal chemical spill pads).

  • Collection: Using disposable plastic scoops, collect the neutralized material and place it into a primary hazardous waste container.

  • Secondary Cleaning: Wash the contaminated surface three times with a 10% bleach solution, followed by a final wash with 70% ethanol to remove residual salts.

Waste Disposal Plan

  • Solid Waste: All contaminated gloves, paper towels, and empty vials must be placed in a sealed, clearly labeled "Toxic Solid Waste - Acrylamide Derivatives" container.

  • Liquid Waste: Do not mix acrylamide-containing DMSO solutions with general organic waste. Segregate into a dedicated "Halogen-Free Organic Waste containing Reactive Electrophiles" carboy.

  • Regulatory Compliance: Dispose of all collected waste through a certified hazardous waste management facility in accordance with local environmental regulations. Never dispose of acrylamide derivatives down the drain.

Sources

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